

Part 1: Core Chemical Identity and Stereochemistry

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Compound of Interest

Compound Name: 1-Bicyclo[2.2.1]hept-2-ylethanone

CAS No.: 58654-66-3

Cat. No.: B1266384

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Methyl norbornyl ketone is a bicyclic organic compound characterized by a norbornene framework with an acetyl group substituent. Its rigid, strained structure is a direct result of the methylene bridge across a cyclohexene ring. This conformationally restricted scaffold is of significant interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of 2-Acetyl-5-norbornene

Property	Value	Reference(s)
CAS Number	58654-66-3 (mixture); 5063-03-6	[1]
Molecular Formula	C ₉ H ₁₂ O	[2]
Molecular Weight	136.19 g/mol	[3]
Appearance	Colorless to light yellow liquid	
Boiling Point	84-86 °C at 18 mmHg	[4]
Density	~1.005 g/mL at 25 °C	

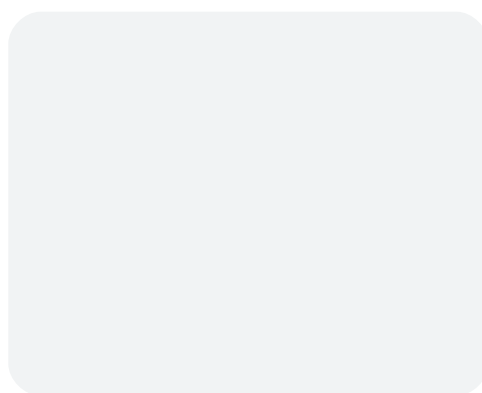
| Synonyms | Methyl 5-norbornen-2-yl ketone, 5-Acetyl-2-norbornene [\[\[3\]\[5\]](#) |

The Critical Aspect of Endo and Exo Isomerism

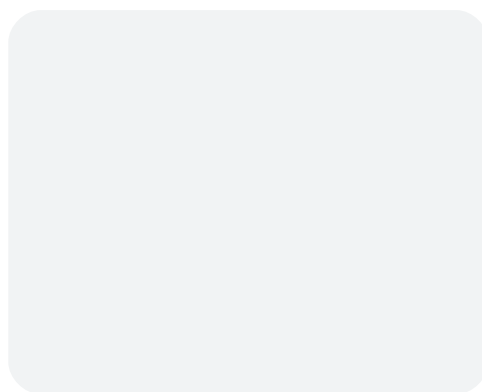
A key feature of substituted norbornenes is the existence of stereoisomers, designated as endo and exo. This isomerism arises from the orientation of the substituent (the acetyl group in this case) relative to the main six-membered ring of the bicyclic system.

- Exo Isomer: The substituent points away from the longer etheno bridge (C5-C6) and towards the shorter ethano bridge (C7).
- Endo Isomer: The substituent points towards the longer etheno bridge and is oriented "under" the main ring structure.

The steric environment and electronic accessibility of the acetyl group differ significantly between the two isomers, which can influence their reactivity in subsequent synthetic steps and their interaction with biological targets.[\[6\]](#) Commercial preparations of 2-acetyl-5-norbornene are typically sold as a mixture of these isomers.[\[1\]](#)



Substituent 'under' C=C bond



Substituent 'away' from C=C bond

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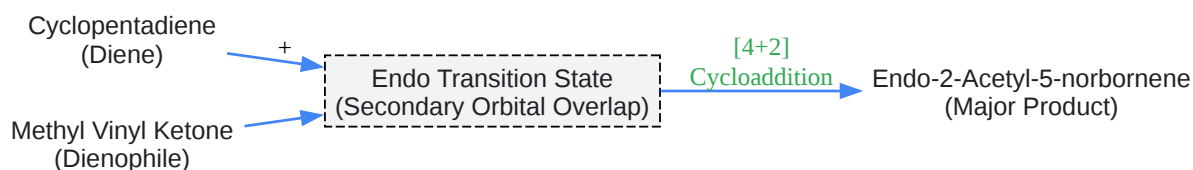
Figure 1: Stereoisomers of 2-Acetyl-5-norbornene

Part 2: Synthesis Pathway and Experimental Protocol

The primary and most efficient method for synthesizing 2-acetyl-5-norbornene is the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.^[7] This reaction

involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (methyl vinyl ketone).

The reaction is notable for its high degree of stereoselectivity. Due to favorable secondary orbital interactions between the developing pi system and the carbonyl group of the dienophile, the reaction predominantly yields the endo isomer.^{[7][8][9]} This selectivity can be further enhanced through the use of Lewis acid catalysts, which also accelerate the reaction rate.^[10]



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Figure 2: Diels-Alder synthesis of the endo isomer

Detailed Laboratory Protocol: Synthesis of 2-Acetyl-5-norbornene

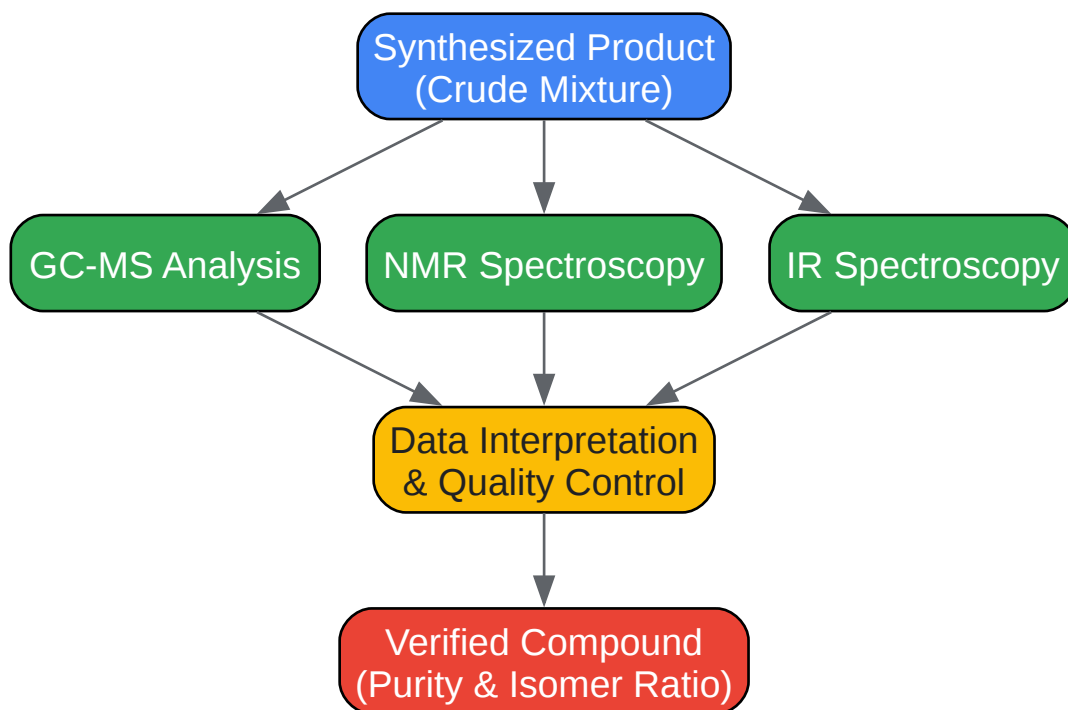
This protocol is adapted from established procedures for Diels-Alder reactions involving cyclopentadiene.^[11]

- Reagent Preparation:
 - Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via distillation (b.p. 41 °C). Keep the monomer chilled on an ice bath to prevent dimerization.
 - Prepare a solution of methyl vinyl ketone in a suitable solvent, such as hexane or toluene.
- Reaction Setup:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the chilled cyclopentadiene (1.0 eq) and hexane.

- Cool the flask in an ice-water bath to maintain a low temperature.
- Execution:
 - Add the methyl vinyl ketone (1.0 eq) solution dropwise from the dropping funnel to the stirred cyclopentadiene solution over a period of 30-45 minutes. A mild exothermic reaction is expected; control the addition rate to keep the temperature below 20 °C.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation (b.p. 84-86 °C at 18 mmHg).
- Characterization:
 - Confirm the product identity and determine the endo:exo isomer ratio using GC-MS and ¹H NMR spectroscopy.

Part 3: Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized Methyl norbornyl ketone.



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Figure 3: Analytical workflow for compound verification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight of the compound.

- Protocol: GC-MS Analysis
 - Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Instrumentation: Use a GC system coupled to a mass spectrometer.[12]
 - GC Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is recommended (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[12]
 - GC Conditions:
 - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
- Oven Program: Initial temperature of 50 °C (hold for 1 min), then ramp to 280 °C at 10 °C/min.[12]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 136. The most prominent fragment is typically observed at m/z = 66, corresponding to the cyclopentadiene fragment from a retro-Diels-Alder fragmentation, which is a hallmark of norbornene systems.[2][3]

Table 2: Key Mass Fragments for 2-Acetyl-5-norbornene

m/z	Identity	Significance
136	[C ₉ H ₁₂ O] ⁺	Molecular Ion (M ⁺)
66	[C ₅ H ₆] ⁺	Cyclopentadiene fragment (Retro-Diels-Alder)

| 43 | [CH₃CO]⁺ | Acetyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and for quantifying the endo and exo isomer ratio.

- ¹H NMR: The vinyl protons (C5-C6) typically appear as distinct multiplets between 6.0 and 6.2 ppm. The protons adjacent to the acetyl group are key for distinguishing isomers due to different shielding environments.

- ^{13}C NMR: The carbonyl carbon provides a characteristic signal around 208-209 ppm. The olefinic carbons appear around 132-138 ppm.[3]

Table 3: Representative ^1H NMR Chemical Shifts (in CDCl_3)

Protons	Approximate δ (ppm)	Multiplicity
Vinylic (C=C-H)	6.0 - 6.2	m
Bridgehead (C1, C4)	~3.0 - 3.2	m
CH-Ac	~2.5 - 2.9	m
Methyl (CH_3)	~2.1	s

| Bridge (CH_2) | ~1.3 - 1.9 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to quickly verify the presence of key functional groups.

Table 4: Characteristic IR Absorption Frequencies

Wavenumber (cm^{-1})	Vibration	Functional Group
~1710 cm^{-1}	C=O stretch	Ketone
~1640 cm^{-1}	C=C stretch	Alkene (norbornene)

| ~3060 cm^{-1} | =C-H stretch | Alkene C-H |

Part 4: Applications in Scientific Research and Development

Methyl norbornyl ketone serves a dual purpose as both a functional ingredient and a versatile synthetic building block.

Fragrance and Perfumery

The unique structural characteristics of norbornene derivatives often impart distinct and tenacious odors. Several patents describe the use of norbornene-based compounds, including ketones, as perfuming ingredients.^{[13][14]} They are valued for contributing fresh, fruity, and sometimes melon-like notes to fragrance compositions for use in cosmetics, detergents, and air fresheners.^[13]

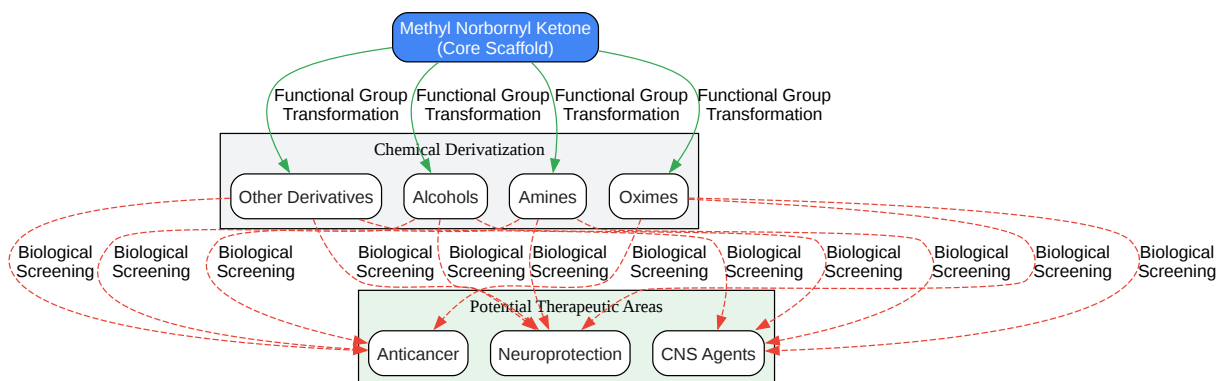
The Norbornane Scaffold in Medicinal Chemistry

The true potential of Methyl norbornyl ketone for the target audience lies in its role as a precursor to pharmacologically active molecules. The rigid norbornane scaffold is an attractive template in drug design because it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

Derivatives of the norbornane skeleton have been investigated for a wide range of therapeutic applications:

- **Neuroprotective Agents:** Norbornane-containing compounds have been synthesized and shown to act as NMDA receptor inhibitors, offering potential for treating neurodegenerative disorders.^[15]
- **Anticancer Agents:** The norbornene scaffold is being explored for the development of novel chemotherapeutic agents.^{[16][17]}
- **CNS and Anticonvulsant Activity:** Amides and amines derived from norbornane ketones have demonstrated CNS depressant and anticonvulsant properties in preclinical studies.^[18]

Methyl norbornyl ketone provides a key entry point for accessing this chemical space. The ketone functionality is readily transformed into other groups (amines, alcohols, oximes), allowing for the generation of diverse libraries of novel compounds for biological screening.



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Figure 4: Role of the norbornane scaffold in drug discovery

Part 5: Safety, Toxicology, and Handling

Proper handling of Methyl norbornyl ketone is essential. It is classified as a combustible liquid and is harmful if swallowed.[5]

Table 5: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement
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| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Protocol: Safe Handling and Storage

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[\[5\]\[20\]](#)
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[\[5\]\[21\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Toxicological Considerations

Specific, in-depth toxicological data for 2-acetyl-5-norbornene is not widely published. However, as a matter of scientific integrity and trustworthiness, it is crucial to consider data from structurally related compounds. Other ketones, such as methyl n-butyl ketone (MBK), are well-documented neurotoxins that can cause peripheral neuropathy through their metabolite, 2,5-hexanedione.[\[22\]\[23\]](#) While the bicyclic structure of norbornane significantly alters its metabolic profile compared to linear ketones, the potential for neurotoxic effects should not be dismissed without specific toxicological studies. Researchers should exercise caution and handle the compound with the assumption of potential toxicity until more data becomes available.

Conclusion

Methyl norbornyl ketone (2-Acetyl-5-norbornene) is a compound of significant interest due to its foundational role in both applied and research chemistry. Its synthesis via the robust Diels-Alder reaction, its distinct stereoisomeric forms, and its versatile ketone functionality make it a valuable molecule. While it finds immediate application in the fragrance industry, its greater potential lies in its use as a rigid, synthetically tractable scaffold for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. Adherence to strict safety and handling protocols is paramount for any researcher working with this compound.

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